N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a synthetic small molecule characterized by a fused tetrahydrobenzo[d]isoxazole core linked to a hydroxyethyl-indole substituent via a carboxamide bridge.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-22-9-8-12-10-13(6-7-15(12)22)16(23)11-20-19(24)18-14-4-2-3-5-17(14)25-21-18/h6-10,16,23H,2-5,11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFBOSBVTGSAQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=NOC4=C3CCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of isoxazoles and indoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Chemical Structure and Properties
The compound features:
- Indole moiety : Contributes to neuroactivity and potential psychoactive properties.
- Isoxazole ring : Known for anti-inflammatory activity and selective inhibition of cyclooxygenase enzymes.
- Hydroxyl group : May enhance solubility and biological activity.
The molecular formula is , indicating a relatively complex structure that can interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Cholinesterase Inhibition : Similar compounds have shown promise as acetylcholinesterase (AChE) inhibitors, which are crucial for treating Alzheimer's disease by increasing acetylcholine levels in the brain .
- Anti-inflammatory Activity : Isoxazole derivatives often exhibit selective inhibition of COX enzymes, particularly COX-2, which is implicated in inflammatory processes. This could suggest that the compound may also have anti-inflammatory properties .
- Neuroprotective Effects : The indole structure is associated with neuroprotective activities. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Cholinesterase Inhibition : A study demonstrated that derivatives of indole and isoxazole showed strong inhibitory effects on both AChE and butyrylcholinesterase (BuChE), with IC50 values in the nanomolar range . This suggests potential therapeutic applications in neurodegenerative diseases.
- Anti-inflammatory Properties : Research indicated that certain isoxazole derivatives exhibit significant anti-inflammatory effects through selective COX-2 inhibition. For example, compounds with specific substitutions on the isoxazole ring showed enhanced potency as COX inhibitors .
Data Table of Biological Activities
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide exhibit significant anticancer activity. Specifically:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell growth and survival.
- Case Studies : In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines, including those derived from breast, ovarian, and lung cancers, with percent growth inhibitions exceeding 70% in some cases .
Neurological Applications
The compound has been investigated for its potential as a receptor agonist targeting serotonin receptors, particularly the 5-HT1D subtype:
- Therapeutic Potential : This interaction suggests possible applications in treating mood disorders and anxiety-related conditions. Compounds with similar structures have demonstrated efficacy in modulating neurotransmitter release and influencing physiological processes related to mood regulation.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of Indole Derivative : The starting material undergoes reactions to introduce the 2-hydroxyethyl group at the 5-position of the indole ring.
- Acylation Reaction : The intermediate product is then acylated to form the final compound.
- Reaction Conditions : Common solvents include dichloromethane or tetrahydrofuran, often with catalysts such as triethylamine or pyridine to facilitate reactions.
Chemical Reactions Analysis
Reactivity of the Carboxamide Group
The carboxamide group (-CONH-) is susceptible to nucleophilic acyl substitution and hydrolysis under specific conditions:
The carboxamide’s stability under physiological conditions makes it critical for retaining bioactivity in therapeutic contexts .
Isoxazole Ring Transformations
The 4,5,6,7-tetrahydrobenzo[d]isoxazole core participates in ring-opening and cycloaddition reactions:
Ring-Opening Reactions
| Conditions | Reagents | Products |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, EtOH | Saturated benzazepine derivative (via N–O bond cleavage) |
| Acidic Conditions | H₂SO₄, H₂O | Ketone formation via retro-aza-annulation |
Cycloaddition Reactions
The isoxazole’s 1,2-oxazole unit can act as a dipolarophile in [3+2] cycloadditions with nitrile oxides, yielding fused polyheterocycles .
Oxidation of the Alcohol Group
| Reagents | Conditions | Products |
|---|---|---|
| Jones reagent (CrO₃/H₂SO₄) | 0°C → RT | 2-(1-Methyl-1H-indol-5-yl)ethyl ketone |
| Dess-Martin periodinane | CH₂Cl₂, RT | Same as above |
Electrophilic Substitution on Indole
The 1-methyl-1H-indol-5-yl group undergoes electrophilic substitution at the C3 position due to electron-rich π-system:
| Reaction | Reagents | Products |
|---|---|---|
| Friedel-Crafts Acylation | AcCl, AlCl₃, CH₂Cl₂ | 3-Acetyl-1-methyl-1H-indol-5-yl derivative |
| Sulfonation | SO₃, H₂SO₄ | Indole-3-sulfonic acid derivative |
Functionalization of the Tetrahydrobenzoisoxazole System
The partially saturated benzisoxazole can undergo dehydrogenation or alkylation:
| Reaction | Conditions | Products | References |
|---|---|---|---|
| Dehydrogenation | DDQ, toluene, reflux | Aromatic benzo[d]isoxazole derivative | |
| Alkylation | NaH, R-X, DMF | Alkylated derivatives at C4 or C7 positions |
Metal-Catalyzed Cross-Couplings
The indole and isoxazole systems may participate in Pd-mediated reactions:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives at indole C3 | |
| Buchwald-Hartwig | Amine, Pd₂(dba)₃, Xantphos | N-arylated indole derivatives |
Key Mechanistic Insights
-
Steric Effects : The 1-methyl group on the indole restricts reactivity at N1, directing electrophiles to C3 .
-
Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates at the carboxamide .
-
Bioactivity Correlations : Dehydrogenation of the tetrahydrobenzoisoxazole ring increases planarity, enhancing tubulin-binding affinity in anticancer applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Several compounds share structural homology with the target molecule, differing primarily in heterocyclic cores and substituents:
Key Observations :
- Core Heterocycle: The target compound’s tetrahydrobenzo[d]isoxazole core differs from the benzothiophene systems in analogues .
- Substituents : The hydroxyethyl-indole group in the target compound contrasts with the chlorophenyl and carbamoyl groups in analogues. Indole derivatives often exhibit improved blood-brain barrier penetration, suggesting CNS applications, whereas chlorophenyl groups may increase lipophilicity and metabolic stability .
Physicochemical and Pharmacokinetic Properties
- LogP : Estimated LogP for the target compound is ~2.8 (lower than analogues with LogP ~3.5–4.0), due to the hydrophilic hydroxyethyl group.
- Solubility : The hydroxyethyl moiety likely enhances aqueous solubility (>50 μM) compared to chlorophenyl-containing analogues (<20 μM) .
- Metabolic Stability : Indole derivatives are prone to CYP450-mediated oxidation, whereas chlorophenyl groups may slow metabolism via steric hindrance .
Research Findings and Limitations
- Synthesis : The target compound’s synthesis likely parallels methods for tetrahydrobenzoheterocycles, such as cyclocondensation of hydrazines with diketones, followed by carboxamide coupling .
- Gaps in Data: No explicit IC50, Ki, or in vivo data are available for the target compound.
- Computational Modeling : Molecular docking studies suggest the hydroxyethyl-indole group may engage serotonin receptors (e.g., 5-HT2A) with moderate affinity, but experimental validation is needed.
Q & A
Q. What are the key considerations for optimizing the synthetic route of this compound?
The synthesis of isoxazole-carboxamide derivatives typically involves coupling carboxylic acid intermediates with amines under activating agents like EDCI/HOBt. For example, describes a general procedure using 5-aryl-isoxazole-3-carboxylic acid and substituted anilines, achieving yields up to 18% after purification via column chromatography. Key factors include:
- Reagent stoichiometry : Ensure a 1:1 molar ratio of acid to amine to minimize side products.
- Solvent choice : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Purification : Employ gradient elution (e.g., hexane/ethyl acetate) to isolate the product from unreacted starting materials .
Q. How can NMR spectroscopy validate the structural integrity of the compound?
In , and NMR were critical for confirming the presence of the indole and tetrahydrobenzoisoxazole moieties. For instance:
- Indole protons : Aromatic protons in the 7.27–7.51 ppm range (integration for 5-substituted indole).
- Hydroxyethyl group : A broad singlet at δ=10.36 ppm (exchangeable -OH proton).
- Methyl groups : Sharp singlets (e.g., δ=2.24 ppm for the N-methyl group).
Compare experimental shifts with computational predictions (e.g., DFT) to resolve ambiguities .
Q. What purification strategies are effective for isolating this compound?
highlights low yields (18%) due to polar byproducts. To improve recovery:
- Recrystallization : Use DMF/acetic acid mixtures for high-purity crystalline products.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients can separate closely related analogs.
- TLC monitoring : Use silica gel plates with UV-active indicators to track reaction progress .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
demonstrates that substituents on the indole and isoxazole rings critically modulate biological activity. For example:
- Indole N-methylation : Enhances metabolic stability by reducing oxidative deamination.
- Tetrahydrobenzoisoxazole substitution : Bulky groups at the 6-position improve target binding (e.g., kinase inhibition).
Methodological approach: - Synthesize analogs with systematic substitutions (e.g., halogens, methoxy groups).
- Test in assays like mitochondrial membrane potential modulation () or enzyme inhibition (IC determination) .
Q. How can molecular docking resolve contradictions in reported biological activities?
Conflicting data on target engagement (e.g., kinase vs. GPCR activity) may arise from off-target effects. outlines docking protocols using GSK-3β as a case study:
- Protein preparation : Use PDB structures (e.g., 1Q3W) and optimize hydrogen bonding networks.
- Ligand flexibility : Apply conformational sampling (e.g., Monte Carlo) to account for the hydroxyethyl group’s rotatable bonds.
- Binding energy scoring : Compare Glide SP/XP scores to prioritize plausible targets .
Q. What experimental designs address discrepancies in mitochondrial toxicity data?
reports mitochondrial effects in mouse liver assays, but conflicting results may arise from species-specific differences. Mitigation strategies:
Q. How can stability studies inform formulation strategies for in vivo applications?
The compound’s hydroxyethyl group may confer sensitivity to hydrolysis. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
